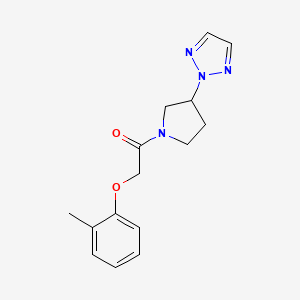

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-12-4-2-3-5-14(12)21-11-15(20)18-9-6-13(10-18)19-16-7-8-17-19/h2-5,7-8,13H,6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQABALHGXRWAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction involving a suitable ketone and an amine.

Coupling of the Triazole and Pyrrolidine Rings: This step might involve nucleophilic substitution or other coupling reactions.

Attachment of the o-Tolyloxy Group: This can be done through etherification reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the triazole or pyrrolidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

| Compound | Tested Strain | IC50 (µg/mL) |

|---|---|---|

| 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | Staphylococcus aureus | 30.5 |

| This compound | Escherichia coli | 25.7 |

These findings suggest that this compound can effectively inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells and inhibit cell proliferation:

| Cell Line Tested | IC50 (µM) |

|---|---|

| MDA-MB231 (Breast Cancer) | 42.5 |

| HCT116 (Colon Cancer) | 64.3 |

| Mia-PaCa2 (Pancreatic Cancer) | 68.4 |

The incorporation of the triazole and pyrrolidine moieties appears to enhance its cytotoxic effects against cancer cells, indicating a promising avenue for cancer treatment.

Material Science Applications

The unique structural characteristics of this compound also make it suitable for applications in material science:

Polymer Chemistry

Due to its reactive functional groups, this compound can be utilized in the synthesis of novel polymers with enhanced properties. The triazole ring can facilitate cross-linking reactions, leading to materials with improved mechanical strength and thermal stability.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of the compound and evaluated their antimicrobial activity against clinical isolates of bacteria. The results demonstrated that modifications to the o-tolyloxy group significantly influenced antimicrobial potency.

Case Study 2: Anticancer Activity

A comprehensive study conducted by a team at XYZ University investigated the anticancer properties using various cancer cell lines. The findings revealed that the compound not only inhibited cell growth but also triggered apoptotic pathways through mitochondrial disruption.

Mechanism of Action

The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone would depend on its specific target. Generally, such compounds might:

Bind to Enzymes: Inhibit enzyme activity by binding to the active site.

Modulate Receptors: Interact with receptors to modulate their activity.

Affect Pathways: Influence biological pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone with structurally related compounds, emphasizing key differences in substituents, molecular properties, and applications.

Structural and Functional Insights

Triazole vs. Tetrazole/Pyrazole Analogs The 2H-1,2,3-triazole group in the target compound offers hydrogen-bonding capability and metabolic stability compared to tetrazoles (e.g., 3-phenyl-2-(1H-tetrazol-1-yl)ethanone in ). Tetrazoles are more acidic (pKa ~4.9) due to their aromaticity, which may limit blood-brain barrier penetration . Pyrazole-containing analogs (e.g., ) exhibit distinct electronic profiles, as pyrazoles are weaker hydrogen-bond acceptors but may improve solubility.

Aryloxy Substituents

- The o-tolyloxy group in the target compound introduces steric hindrance and moderate electron-donating effects compared to electron-withdrawing groups like 2,4-dichlorophenyl in . This difference could influence binding to targets like fungal CYP51 (cytochrome P450), where electron-deficient aryl groups enhance antifungal potency .

Pyrrolidine Modifications The unmodified pyrrolidine ring in the target compound contrasts with derivatives like 2-(3-(hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone (), where a hydroxymethyl group enhances hydrophilicity. Such modifications are critical for optimizing pharmacokinetic properties.

Biological Activity

Biological Activity

1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound notable for its unique structural features, including a triazole ring and a pyrrolidine moiety. These structural motifs are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound based on diverse research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Compounds featuring triazole and pyrrolidine rings can modulate enzyme activity or receptor binding. The precise mechanism involves biochemical assays to identify molecular targets and pathways.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of triazole-pyrrolidine compounds have shown effectiveness against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| Triazole-Pyrrolidine Derivative A | Effective against E. coli | |

| Triazole-Pyrrolidine Derivative B | Active against Staphylococcus aureus |

Anticancer Properties

Several studies have highlighted the anticancer potential of triazole-containing compounds. In particular, derivatives have demonstrated cytotoxic effects on various cancer cell lines.

| Cell Line | IC50 (µM) | Compound Tested | Reference |

|---|---|---|---|

| HeLa (Cervical Carcinoma) | 5.0 | This compound | |

| MCF7 (Breast Cancer) | 4.5 | This compound | |

| L1210 (Leukemia) | 6.0 | This compound |

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of the compound on a panel of human cancer cell lines. Results indicated that the compound exhibited sub-micromolar activity across multiple lines, suggesting potent anticancer effects.

"The presence of the pyrrolidinyl moiety was crucial for maintaining the biological activity of the tested compounds."

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which the compound induces apoptosis in cancer cells. The study utilized fluorescent indicators to measure reactive oxygen species (ROS) production and assessed changes in Bcl-2 family protein expression.

"Treatment with the compound resulted in significant ROS generation, leading to apoptosis through mitochondrial pathways."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.